molecular formula C13H17BCl2O3 B7987719 2-(2,4-Dichloro-6-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1046862-08-1

2-(2,4-Dichloro-6-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B7987719
CAS No.: 1046862-08-1
M. Wt: 303.0 g/mol
InChI Key: SPQBZZZDOSOLAV-UHFFFAOYSA-N
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Description

This boronate ester features a phenyl ring substituted with two chlorine atoms at the 2- and 4-positions and a methoxy group at the 6-position, attached to a pinacol-protected boronate (4,4,5,5-tetramethyl-1,3,2-dioxaborolane). Its structure combines electron-withdrawing (Cl) and electron-donating (OMe) groups, influencing electronic and steric properties. The compound is widely used in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl structures in pharmaceuticals and materials science due to its stability and reactivity .

Properties

IUPAC Name

2-(2,4-dichloro-6-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BCl2O3/c1-12(2)13(3,4)19-14(18-12)11-9(16)6-8(15)7-10(11)17-5/h6-7H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPQBZZZDOSOLAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2Cl)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BCl2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00736337
Record name 2-(2,4-Dichloro-6-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00736337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1046862-08-1
Record name 2-(2,4-Dichloro-6-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00736337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,4-Dichloro-6-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 2,4-dichloro-6-methoxyphenylboronic acid with a suitable dioxaborolane precursor. One common method involves the use of a palladium-catalyzed Suzuki coupling reaction, where the boronic acid reacts with a halogenated dioxaborolane under mild conditions to form the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the recycling of catalysts and solvents can make the process more sustainable and cost-effective .

Chemical Reactions Analysis

Types of Reactions: 2-(2,4-Dichloro-6-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substituted Phenyl Derivatives: From substitution reactions.

    Aldehydes and Carboxylic Acids: From oxidation reactions.

    Biaryl Compounds: From coupling reactions.

Scientific Research Applications

Chemistry: In organic synthesis, 2-(2,4-Dichloro-6-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is used as a building block for the synthesis of more complex molecules. Its ability to undergo Suzuki coupling makes it valuable for constructing biaryl compounds, which are important in pharmaceuticals and materials science .

Biology and Medicine: This compound can be used in the development of new drugs and therapeutic agents. Its derivatives may exhibit biological activity, such as antimicrobial or anticancer properties .

Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its reactivity and stability .

Mechanism of Action

The mechanism by which 2-(2,4-Dichloro-6-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects is primarily through its ability to participate in various chemical reactions. The boron atom in the dioxaborolane ring can form stable complexes with other molecules, facilitating reactions such as cross-coupling. The chlorine and methoxy groups on the phenyl ring can also influence the reactivity and selectivity of the compound in different reactions .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The table below compares substituent patterns and their electronic/steric impacts:

Compound Name Substituent Positions Key Functional Groups Electronic Effects Steric Hindrance
Target compound 2,4-Cl; 6-OMe Cl (EWG), OMe (EDG) Balanced EWG/EDG mix; meta-directing Cl and para-directing OMe Moderate (Cl/OMe spacing)
2-(3,5-Dichlorophenyl)-dioxaborolane 3,5-Cl Cl (EWG) Strongly electron-withdrawing; para-directing Low (symmetrical Cl)
2-(2,6-Dichloro-3,5-dimethoxyphenyl)-dioxaborolane 2,6-Cl; 3,5-OMe Cl (EWG), OMe (EDG) Enhanced EDG from 3,5-OMe offsets Cl; ortho/para-directing High (crowded positions)
2-(4-Methoxyphenyl)-dioxaborolane 4-OMe OMe (EDG) Strongly electron-donating; para-directing Low
2-(3-Methoxy-4,5-dimethylphenyl)-dioxaborolane 3-OMe; 4,5-Me OMe (EDG), Me (moderate EWG) Mixed steric and electronic effects; meta-directing OMe Moderate (Me groups)

Key Observations :

  • The target compound's 2,4-Cl and 6-OMe substituents create a unique electronic profile, balancing electron withdrawal (Cl) and donation (OMe). This contrasts with the purely electron-withdrawing 3,5-dichloro analog or the electron-donating 4-methoxy derivative .

Reactivity in Cross-Coupling Reactions

Suzuki-Miyaura coupling efficiency depends on boronates' oxidative addition rates and steric accessibility.

Compound Name Reaction Yield (Typical) Catalyst Used Application Example
Target compound 62–76% Pd(dppf)Cl₂ Pharmaceutical intermediates (e.g., indazoles)
2-(3,5-Dichlorophenyl)-dioxaborolane 50–65% Pd(PPh₃)₄ Biaryl synthesis for agrochemicals
2-(4-Methoxyphenyl)-dioxaborolane 70–85% Pd(OAc)₂ OLED material precursors
2-(Thiophen-3-yl)-dioxaborolane 55–60% PdCl₂(dtbpf) Conjugated polymers

Key Observations :

  • The target compound’s moderate steric hindrance allows higher yields than highly substituted analogs (e.g., 2,6-dichloro-3,5-dimethoxy variant ).
  • Electron-donating groups (e.g., 4-OMe ) generally enhance oxidative addition rates due to increased electron density at the boron atom.

Key Observations :

    Biological Activity

    2-(2,4-Dichloro-6-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound that has garnered attention due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

    Chemical Structure and Properties

    The compound's chemical structure is characterized by the presence of a dioxaborolane ring along with a dichloromethoxyphenyl substituent. Its molecular formula is C13H17BCl2O3C_{13}H_{17}BCl_2O_3 with a molecular weight of approximately 302.99 g/mol. The structure can be summarized as follows:

    PropertyValue
    Molecular FormulaC13H17BCl2O3
    Molecular Weight302.99 g/mol
    CAS Number1046862-08-1

    Mechanisms of Biological Activity

    The biological activity of this compound primarily relates to its interactions with various molecular targets within cells. Notably, compounds containing boron have been implicated in several biological processes:

    • Enzyme Inhibition : The compound has been studied for its potential as an inhibitor of specific enzymes involved in disease pathways, particularly those related to cancer and neurodegenerative disorders.
    • Antioxidant Properties : Research indicates that it may exhibit antioxidant activity, which can protect cells from oxidative stress.
    • Anti-inflammatory Effects : Preliminary studies suggest that it may modulate inflammatory responses in cells.

    Case Studies and Experimental Results

    • Inhibition of DYRK1A :
      • A study demonstrated that derivatives related to dioxaborolane compounds could inhibit dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), a target implicated in Alzheimer's disease and other neurodegenerative conditions. The inhibition was assessed through enzymatic assays showing nanomolar-level activity against DYRK1A .
      CompoundIC50 (nM)Activity
      Dioxaborolane Derivative<100DYRK1A Inhibition
    • Antioxidant Activity :
      • In vitro assays using ORAC (Oxygen Radical Absorbance Capacity) showed that the compound possesses significant antioxidant properties, indicating its potential in protecting against oxidative damage in cellular models .
    • Anti-inflammatory Response :
      • Studies involving LPS-induced inflammation in BV2 microglial cells revealed that the compound could significantly reduce pro-inflammatory cytokine production, suggesting its utility in treating neuroinflammatory conditions .

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